molecular formula C10H19NO B15316591 2,2-Dimethyl-6-oxa-9-azaspiro[4.5]decane

2,2-Dimethyl-6-oxa-9-azaspiro[4.5]decane

Cat. No.: B15316591
M. Wt: 169.26 g/mol
InChI Key: XNWSKTAVOCAPTF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-oxa-9-azaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom. This compound is notable for its three-dimensional structural properties and inherent rigidity, making it a valuable scaffold in the synthesis of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-oxa-9-azaspiro[4.5]decane can be achieved through various methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction typically requires a base such as sodium hydride and is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-oxa-9-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-6-oxa-9-azaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a scaffold in drug discovery, particularly for its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique structural properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-oxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation . The compound’s unique structure allows it to fit into the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.4]nonane
  • 2-Oxa-7-azaspiro[4.4]nonane
  • 8-Oxa-2-azaspiro[4.5]decane

Uniqueness

2,2-Dimethyl-6-oxa-9-azaspiro[4.5]decane is unique due to its specific structural configuration, which imparts distinct three-dimensional properties and rigidity. This makes it particularly valuable in the design of molecules with precise spatial arrangements, enhancing their potential as therapeutic agents or functional materials .

Biological Activity

2,2-Dimethyl-6-oxa-9-azaspiro[4.5]decane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H18O2C_{11}H_{18}O_2. Its structure features a spirocyclic framework that is known to influence biological interactions significantly.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Notably, it has been reported to exhibit selective affinity for the muscarinic acetylcholine receptor (M1) , which is crucial in the treatment of conditions like Alzheimer's disease. This receptor interaction suggests potential neuroprotective effects and cognitive enhancement properties .

Antimicrobial Activity

Research indicates that compounds structurally related to this compound demonstrate significant antimicrobial properties. For instance, azaspiroketal derivatives have shown potent activity against mycobacterial strains, including Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.3 μM, indicating strong antimicrobial efficacy .

Cytotoxicity and Selectivity

In studies assessing cytotoxicity against mammalian cells, compounds similar to this compound exhibited selective cytotoxicity with minimal hemolytic effects on human red blood cells. This suggests a favorable safety profile for potential therapeutic applications .

Case Studies

  • Neuroprotective Effects : A study explored the effects of this compound on neurodegenerative models. The compound showed promise in enhancing cognitive function and reducing neuroinflammation in animal models of Alzheimer's disease .
  • Antimycobacterial Activity : In a series of experiments involving various azaspiro compounds, it was found that those with structural similarities to this compound had significant antimycobacterial activity with MIC values under submicromolar ranges .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundMIC (μM)Cytotoxicity (Vero Cells)Selectivity Index
This compound< 0.3LowHigh
BTZ043< 5ModerateModerate
Other Azaspiro Compounds< 10VariesVaries

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3,3-dimethyl-6-oxa-9-azaspiro[4.5]decane

InChI

InChI=1S/C10H19NO/c1-9(2)3-4-10(7-9)8-11-5-6-12-10/h11H,3-8H2,1-2H3

InChI Key

XNWSKTAVOCAPTF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(C1)CNCCO2)C

Origin of Product

United States

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